molecular formula C11H12N2O B13608868 N-(cyanomethyl)-3-phenylpropanamide

N-(cyanomethyl)-3-phenylpropanamide

Cat. No.: B13608868
M. Wt: 188.23 g/mol
InChI Key: YVSSMNHYISAVIW-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-3-phenylpropanamide is an organic compound that features a cyanomethyl group attached to a phenylpropanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-3-phenylpropanamide typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions. For instance, the direct treatment of amines with methyl cyanoacetate at room temperature can yield the desired cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at elevated temperatures, such as 70°C, followed by overnight stirring at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. These methods often employ continuous flow reactors and automated systems to ensure consistent product quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the nitrile group to an amine or other functional groups.

    Substitution: This reaction can replace the cyanomethyl group with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-3-phenylpropanamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(cyanomethyl)-3-phenylpropanamide include other cyanoacetamide derivatives and phenylpropanamide analogs. Examples include:

  • N-(cyanomethyl)-2-phenylacetamide
  • N-(cyanomethyl)-4-phenylbutanamide
  • N-(cyanomethyl)-3-phenylbutanamide

Uniqueness

This compound is unique due to its specific structural features, such as the cyanomethyl group and the phenylpropanamide backbone. These features confer distinct chemical reactivity and biological activity, making it valuable for various applications .

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

N-(cyanomethyl)-3-phenylpropanamide

InChI

InChI=1S/C11H12N2O/c12-8-9-13-11(14)7-6-10-4-2-1-3-5-10/h1-5H,6-7,9H2,(H,13,14)

InChI Key

YVSSMNHYISAVIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCC#N

Origin of Product

United States

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